molecular formula C6H5NaO4S B190218 Sodium 3-hydroxybenzenesulfonate CAS No. 14278-60-5

Sodium 3-hydroxybenzenesulfonate

Cat. No.: B190218
CAS No.: 14278-60-5
M. Wt: 196.16 g/mol
InChI Key: SYGMNXFMNIFZLK-UHFFFAOYSA-M
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Description

Sodium 3-hydroxybenzenesulfonate, also known as this compound, is an organic compound with the molecular formula C₆H₅NaO₄S. It is a white or yellow crystalline powder that is highly soluble in water. This compound is commonly used as an intermediate in the production of dyes and organic pigments.

Mechanism of Action

Sodium m-Phenolsulfonate is a chemical compound with the molecular formula C6H5NaO4S . It belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It is known that phenolic compounds, which include sodium m-phenolsulfonate, are mainly biosynthesized by the shikimic acid pathway in advanced plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form phenolsulfonic acid, which is then neutralized with sodium hydroxide to produce sodium m-phenolsulfonate.

Industrial Production Methods: In industrial settings, the production of sodium m-phenolsulfonate involves continuous-flow processes to ensure high yield and purity. The sulfonation reaction is carefully controlled to avoid over-sulfonation, and the resulting product is purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into phenolic compounds.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Sodium 3-hydroxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in esterification reactions and as an intermediate in the synthesis of dyes and pigments.

    Biology: It plays a role in the study of polymeric photosensitizers and the photosensitized oxidation of phenol in aqueous solutions.

    Medicine: While not directly used as a drug, it is involved in the preparation of certain pharmaceutical intermediates.

    Industry: It is used as a nucleating agent in the crystallization of polymers and as a bleach activator in textile industries.

Comparison with Similar Compounds

    Sodium p-phenolsulfonate: Similar in structure but with the sulfonate group in the para position.

    Sodium o-phenolsulfonate: Similar in structure but with the sulfonate group in the ortho position.

    Sodium benzenesulfonate: Lacks the hydroxyl group, making it less reactive in certain reactions.

Uniqueness: Sodium 3-hydroxybenzenesulfonate is unique due to the position of the sulfonate group, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

sodium;3-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMNXFMNIFZLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162176
Record name Sodium m-phenolsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14278-60-5
Record name Sodium m-phenolsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium m-phenolsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM M-PHENOLSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Sodium m-phenolsulfonate in the synthesis of PAFR II, and how does this relate to the catalytic properties of the final resin?

A1: Sodium m-phenolsulfonate serves as a key monomer in the synthesis of the second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst []. It undergoes a condensation polymerization reaction with paraformaldehyde in the presence of an acidic catalyst (H2SO4). The sulfonic acid group (-SO3H) from Sodium m-phenolsulfonate is incorporated into the resin structure. These sulfonic acid groups are the active sites responsible for the catalytic activity of PAFR II in esterification reactions. The strategic positioning of the sulfonic acid group (meta to the phenolic hydroxyl) in PAFR II, as opposed to the para position in the previous generation catalyst, contributes to its enhanced activity and stability.

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